molecular formula C16H14N4O2S B2444678 N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide CAS No. 1384672-88-1

N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide

Cat. No. B2444678
CAS RN: 1384672-88-1
M. Wt: 326.37
InChI Key: SGHVNLSIRXWFJT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By blocking the activity of these enzymes, N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide can reduce the production of cytokines and other signaling molecules that contribute to the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of T cell activation, and the reduction of inflammation and tissue damage. These effects make it a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has several advantages for use in scientific research, including its high purity and yield, its well-established synthesis method, and its potential therapeutic applications. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid potential side effects, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide, including the exploration of its potential therapeutic applications in other autoimmune diseases, the development of more selective Janus kinase inhibitors, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, in order to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide involves several steps, including the preparation of the starting material, the cyclization of the cyclopropyl ring, and the introduction of the thiophene and amide groups. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide has been the subject of numerous scientific studies, which have explored its potential therapeutic applications and mechanism of action. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways that regulate immune cell function. This makes it a promising candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-5-(phenylcarbamoylamino)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c17-10-16(8-9-16)20-14(21)12-6-7-13(23-12)19-15(22)18-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHVNLSIRXWFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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